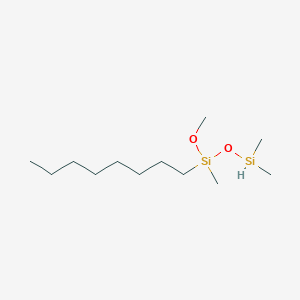
Dimethylsilyloxy-methoxy-methyl-octylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylsilyloxy-methoxy-methyl-octylsilane is an organosilicon compound with the molecular formula C11H26O2Si. It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Dimethylsilyloxy-methoxy-methyl-octylsilane can be synthesized through the reaction of octyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:
[ \text{C8H17SiCl3} + 2 \text{CH3OH} \rightarrow \text{C8H17Si(OCH3)2} + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and catalysts may be used to enhance the reaction rate.
化学反応の分析
Types of Reactions
Dimethylsilyloxy-methoxy-methyl-octylsilane undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and methanol.
Condensation: Reaction with other silanes to form siloxane bonds.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often performed under acidic or basic conditions to promote the formation of siloxane bonds.
Substitution: Various reagents such as alcohols, amines, or thiols can be used to replace methoxy groups.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted silanes with different functional groups.
科学的研究の応用
Dimethylsilyloxy-methoxy-methyl-octylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces to create biocompatible coatings.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of adhesives, sealants, and coatings due to its hydrophobic properties.
作用機序
The mechanism of action of dimethylsilyloxy-methoxy-methyl-octylsilane involves its ability to form strong bonds with various substrates. The silicon-oxygen bonds in the compound are highly stable, allowing it to interact with a wide range of materials. The compound can form siloxane bonds through condensation reactions, which are crucial for its applications in creating durable coatings and adhesives.
類似化合物との比較
Similar Compounds
- Dimethoxy(methyl)octylsilane
- Trimethoxy(octyl)silane
- Hexadecyltrimethoxysilane
Uniqueness
Dimethylsilyloxy-methoxy-methyl-octylsilane is unique due to its specific combination of functional groups, which provide a balance of hydrophobic and reactive properties. This makes it particularly useful in applications where both water repellency and chemical reactivity are desired.
特性
CAS番号 |
68554-69-8 |
|---|---|
分子式 |
C12H30O2Si2 |
分子量 |
262.54 g/mol |
IUPAC名 |
dimethylsilyloxy-methoxy-methyl-octylsilane |
InChI |
InChI=1S/C12H30O2Si2/c1-6-7-8-9-10-11-12-16(5,13-2)14-15(3)4/h15H,6-12H2,1-5H3 |
InChIキー |
BLBKHUSUJJBYAZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[Si](C)(OC)O[SiH](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


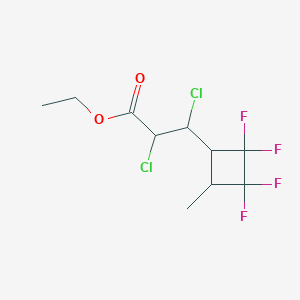
![[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane](/img/structure/B6313951.png)
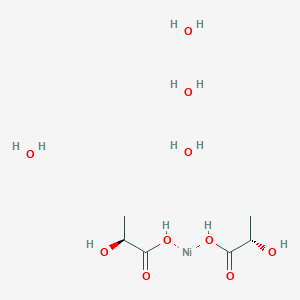
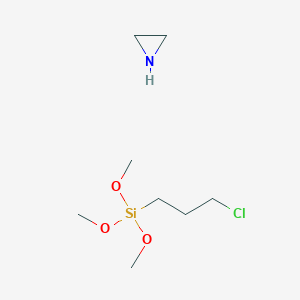
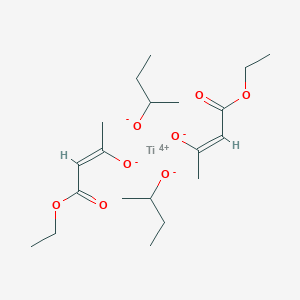
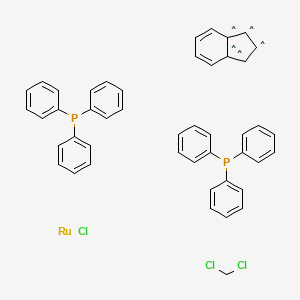
![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B6313987.png)
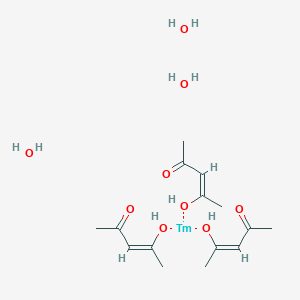
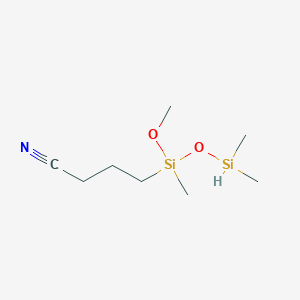
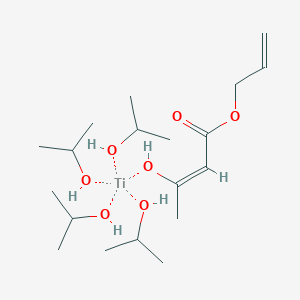
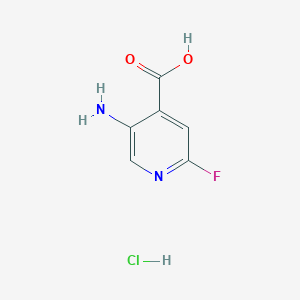
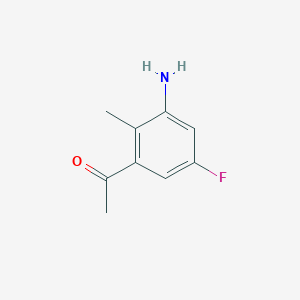
![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)
![tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)
